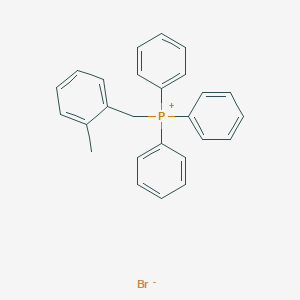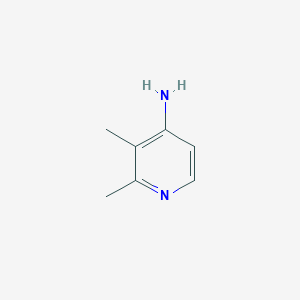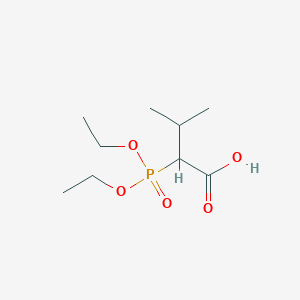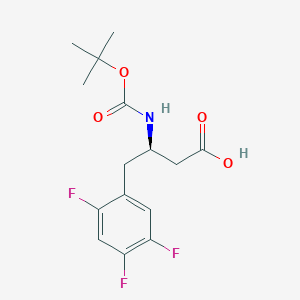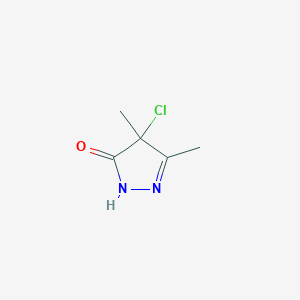
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one
Übersicht
Beschreibung
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one is a chemical compound with the molecular formula C5H7ClN2O . It is a pale yellow solid .
Synthesis Analysis
The synthesis of pyrazoline derivatives, which include 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, is typically accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .Molecular Structure Analysis
The molecular structure of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one can be elucidated using various spectroscopic techniques. For instance, IR spectroscopy can reveal the presence of functional groups, while 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis
Pyrazoline derivatives, including 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one, have been found to exhibit a wide range of chemical reactivity. For example, they can form adducts with a variety of mono and disaccharides .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one can be determined using various techniques. For example, its melting point can be determined using differential scanning calorimetry .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
The compound has been used in the synthesis of Schiff base ligands , which are known for their antibacterial properties . These ligands have been used in the creation of transition metal complexes that have shown significant antibacterial activity against various bacterial strains .
Antifungal Activity
Schiff bases, which can be derived from this compound, have also been found to have antifungal properties . This makes them valuable in the development of new treatments for fungal infections .
Anti-HIV Activity
Research has shown that Schiff bases can have anti-HIV properties . This suggests that derivatives of “3,4-Dimethyl-4-chloro-2-pyrazolin-5-one” could potentially be used in the development of new anti-HIV drugs .
Anti-Inflammatory Activity
Schiff bases derived from this compound have been found to have anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation .
Anticancer Properties
The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives , which have shown significant anticancer properties . These derivatives have been found to inhibit the growth of various cancer cell lines .
CDK2 Inhibition
The compound has been used in the synthesis of derivatives that have shown significant CDK2 inhibitory activity . CDK2 is a protein kinase that is often overexpressed in cancer cells, and its inhibition is a promising strategy for cancer treatment .
Zukünftige Richtungen
The future directions for research on 3,4-Dimethyl-4-chloro-2-pyrazolin-5-one and related compounds could involve further exploration of their synthesis, characterization, and potential applications. For instance, the chemical modulation of the pyrazoline-5-one moiety through the introduction of thiazolidine-4-one rings via a propioanamide chain has been found to greatly influence antioxidant potential .
Eigenschaften
IUPAC Name |
4-chloro-3,4-dimethyl-1H-pyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O/c1-3-5(2,6)4(9)8-7-3/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNZPENTCVRFHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-4-chloro-2-pyrazolin-5-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


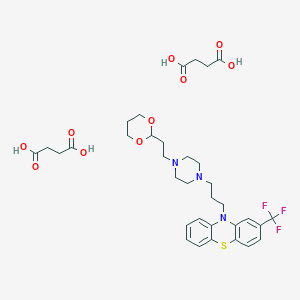

![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)

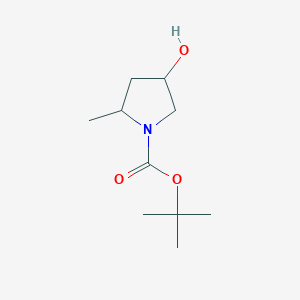
![(2S,5R,6R)-6-[[2-[[(3,4-dihydroxybenzoyl)-(3-hydroxypropyl)carbamoyl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48135.png)

